molecular formula C19H22N4O5S B12170578 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B12170578
M. Wt: 418.5 g/mol
InChI Key: XONVJZDODHDAPT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a structurally complex small molecule featuring three distinct moieties:

  • Tetrahydrothiophene-1,1-dioxide (sulfolane derivative): This saturated five-membered ring with two sulfonyl oxygen atoms enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs .
  • 1H-indol-2-ylcarbonyl substituent: The indole moiety, substituted at the 2-position with a carbonyl group, may engage in π-π stacking or receptor-binding interactions, similar to bioactive indole derivatives .

Functionalization of tetrahydrothiophene-3-amine with a sulfonyl group.

Coupling of the oxoacetamide-piperazine intermediate with 1H-indole-2-carbonyl chloride, analogous to methods described for benzothiazole derivatives .

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C19H22N4O5S/c24-17(20-14-5-10-29(27,28)12-14)19(26)23-8-6-22(7-9-23)18(25)16-11-13-3-1-2-4-15(13)21-16/h1-4,11,14,21H,5-10,12H2,(H,20,24)

InChI Key

XONVJZDODHDAPT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H26N4O5S
Molecular Weight 446.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide
CAS Number 1081138-39-7

The presence of a tetrahydrothiophene ring and an indole moiety contributes to its diverse pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly neurotransmitter receptors. The indole structure is known for its affinity towards serotonin receptors, while the piperazine moiety enhances binding affinity. This dual interaction may modulate neurotransmitter activity, leading to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing indole structures have demonstrated pro-apoptotic effects in cancer cell lines such as K562 and MCF-7. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar tetrahydrothiophene rings have shown efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Anticancer Activity : A study reported that indole derivatives induced apoptosis in K562 cells through mitochondrial pathways, significantly increasing caspase activity after prolonged exposure .
  • Antimicrobial Evaluation : Another investigation demonstrated that compounds with similar structures exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Neuropsychiatric Effects : Research into the neuropharmacological properties of related compounds suggests potential applications in treating disorders such as depression or anxiety through serotonin receptor modulation .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds featuring the indole and piperazine scaffolds often exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been studied for its efficacy against different types of cancer, including breast and lung cancer, where it demonstrated significant cytotoxic effects in vitro.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiophene-containing compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests possible applications in treating disorders such as anxiety and depression.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating significant anticancer potential.
Antimicrobial Testing In vitro tests showed that the compound exhibited activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Neuropharmacological Assessment Behavioral studies in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.

Synthetic Approaches

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Formation of the Tetrahydrothiophene Ring : Utilizing cyclization reactions involving thioketones.
  • Piperazine Derivatization : Introducing piperazine through nucleophilic substitution methods.
  • Indole Functionalization : Employing carbonylation techniques to attach the indole moiety.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide ()

  • Core Structure : Shares the piperazine-oxoacetamide backbone but replaces the tetrahydrothiophene sulfone with a benzothiazole group.
  • Key Differences: Aromatic System: Benzothiazole (electron-deficient heterocycle) vs. indole (electron-rich heterocycle). Sulfur Chemistry: Benzothiazole contains a thiazole sulfur, while the target compound’s sulfone group increases hydrophilicity and oxidative stability .
  • Synthetic Parallels : Both compounds utilize potassium carbonate-mediated coupling reactions in polar aprotic solvents (e.g., acetonitrile or DMF) .

N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide ()

  • Core Structure : Features an indole moiety but at the 3-position instead of 2, coupled to a fluoroacetamide rather than a piperazine-oxoacetamide.
  • Key Differences :
    • Fluorine Substitution : The α-fluorine in this compound may enhance metabolic stability and modulate pKa compared to the target’s sulfone group.
    • Linker Flexibility : The ethyl spacer in ’s compound allows for distinct conformational preferences versus the rigid piperazine-oxoacetamide linker .

Sulfur-Containing Heterocycles

Tetrahydrothiophene-1,1-dioxide Derivatives ()

  • Core Structure: Analogous sulfolane-derived scaffolds are reported in spirocyclic systems (e.g., 1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide).
  • Key Differences: Ring Size and Fusion: Spirocyclic systems in introduce steric constraints absent in the target compound’s monocyclic tetrahydrothiophene dioxide. Biological Implications: Sulfone groups in such derivatives are associated with improved solubility and reduced toxicity compared to thioether-containing analogs .

Indole and Thiosemicarbazide Hybrids ()

  • Core Structure: 4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide features an indolinone-thiosemicarbazide framework.
  • Key Differences :
    • Thiosemicarbazide vs. Acetamide : The thiosemicarbazide moiety in enables metal chelation, unlike the target compound’s acetamide linker.
    • Fluorine Substitution : The 2-fluorophenyl group in may enhance membrane permeability, whereas the target’s sulfone group prioritizes solubility .

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